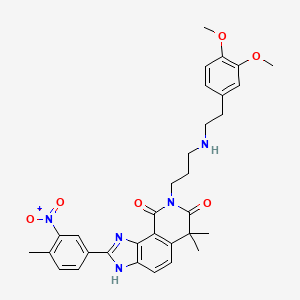

RSV L-protein-IN-4

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C32H35N5O6 |

|---|---|

Molecular Weight |

585.6 g/mol |

IUPAC Name |

8-[3-[2-(3,4-dimethoxyphenyl)ethylamino]propyl]-6,6-dimethyl-2-(4-methyl-3-nitrophenyl)-3H-imidazo[4,5-h]isoquinoline-7,9-dione |

InChI |

InChI=1S/C32H35N5O6/c1-19-7-9-21(18-24(19)37(40)41)29-34-23-11-10-22-27(28(23)35-29)30(38)36(31(39)32(22,2)3)16-6-14-33-15-13-20-8-12-25(42-4)26(17-20)43-5/h7-12,17-18,33H,6,13-16H2,1-5H3,(H,34,35) |

InChI Key |

MXAGIMHLWKSILM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=NC3=C(N2)C=CC4=C3C(=O)N(C(=O)C4(C)C)CCCNCCC5=CC(=C(C=C5)OC)OC)[N+](=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Respiratory Syncytial Virus (RSV) L-protein as a Therapeutic Target

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Respiratory Syncytial Virus (RSV) Large (L) protein is a multifunctional enzyme essential for viral replication and transcription, making it a prime target for antiviral drug development. This document provides a comprehensive overview of the RSV L-protein's structure, function, and its role as a therapeutic target. While the specific compound "RSV L-protein-IN-4" could not be identified in the current literature, this guide will delve into the broader context of RSV L-protein inhibition, discussing the mechanisms of action of known inhibitors and outlining key experimental protocols for their characterization.

The RSV L-protein: A Multifunctional Molecular Machine

The RSV L-protein is the catalytic core of the viral RNA-dependent RNA polymerase (RdRp) complex.[1][2][3] This large, approximately 250 kDa protein, orchestrates the synthesis of viral RNA, a critical step in the virus's life cycle.[1][4] The L-protein is not a monolithic entity; it comprises several distinct domains, each with a specific enzymatic function:

-

RNA-dependent RNA polymerase (RdRp) domain: This is the core catalytic domain responsible for synthesizing viral RNA from an RNA template.[4][5][6]

-

Polyribonucleotidyltransferase (PRNTase) or Capping domain: This domain is responsible for adding a 5' cap structure to newly synthesized viral mRNAs, a crucial step for their stability and translation by the host cell machinery.[1][4][5]

-

Methyltransferase (MTase) domain: Following capping, this domain methylates the 5' cap, further enhancing mRNA stability and translation efficiency.[4][5][6]

-

Connector Domain (CD) and C-Terminal Domain (CTD): These domains are thought to play structural roles, mediating interactions with other viral proteins and contributing to the overall architecture of the replication complex.[4][5][6][7]

The L-protein does not function in isolation. It forms a complex with the viral phosphoprotein (P), which acts as a cofactor, and the nucleoprotein (N), which encapsidates the viral RNA genome.[4][8][9] The M2-1 protein is also required for efficient transcription.[2][4]

The RSV RNA Synthesis Process

The RSV RNA synthesis machinery, with the L-protein at its heart, carries out two primary processes:

-

Transcription: The viral genome is used as a template to produce individual viral mRNAs. This process is initiated at the 3' end of the genome and proceeds in a sequential manner.

-

Replication: The entire viral genome is replicated to produce full-length copies that will be packaged into new virions.

The intricate coordination of the L-protein's enzymatic activities is essential for the successful completion of both transcription and replication.

The L-protein as a Drug Target

The essential and multifaceted nature of the L-protein makes it an attractive target for the development of antiviral therapies.[1][3] Inhibiting any of its key enzymatic functions can effectively halt viral replication.[3] Several inhibitors targeting the RSV L-protein have been reported in the literature, demonstrating the viability of this approach.

While specific data for "this compound" is unavailable, the general principles of L-protein inhibition can be understood from compounds like AZ-27 and RSV604. These inhibitors typically work by binding to the L-protein and disrupting its catalytic activity.[1]

Mechanism of Action of L-protein Inhibitors

The primary mechanism of action for RSV L-protein inhibitors is the direct interference with its enzymatic functions. This can be achieved through various modes of binding and inhibition, which can be elucidated through detailed experimental studies.

Experimental Protocols for Characterizing L-protein Inhibitors

A robust characterization of any potential RSV L-protein inhibitor requires a combination of in vitro and cell-based assays. The following are key experimental protocols that are typically employed.

In Vitro Polymerase Activity Assays

Objective: To directly measure the inhibitory effect of a compound on the enzymatic activity of the purified RSV L-protein.

Methodology:

-

Expression and Purification of the L-P Complex: The RSV L and P proteins are co-expressed in an appropriate system (e.g., insect cells) and purified to homogeneity.

-

Assay Setup: A reaction mixture is prepared containing the purified L-P complex, a synthetic RNA template, ribonucleotides (including a labeled nucleotide, e.g., [α-³²P]GTP or a fluorescent analog), and the test compound at various concentrations.

-

Reaction and Analysis: The reaction is allowed to proceed for a defined period and then stopped. The newly synthesized RNA products are separated by gel electrophoresis and quantified by autoradiography or fluorescence imaging.

-

Data Analysis: The amount of RNA synthesis is plotted against the compound concentration to determine the half-maximal inhibitory concentration (IC₅₀).

Cell-Based Antiviral Assays

Objective: To assess the efficacy of an inhibitor in a cellular context, where it must cross the cell membrane and inhibit the viral replication complex within an infected cell.

Methodology:

-

Cell Culture and Infection: A suitable cell line (e.g., HEp-2 or A549) is cultured and infected with RSV at a known multiplicity of infection (MOI).

-

Compound Treatment: The infected cells are treated with the test compound at various concentrations.

-

Quantification of Viral Replication: After a defined incubation period, the extent of viral replication is measured using one of the following methods:

-

Plaque Reduction Assay: This "gold standard" assay measures the reduction in the formation of viral plaques (zones of cell death) in the presence of the inhibitor.

-

Quantitative RT-PCR (qRT-PCR): This method quantifies the amount of viral RNA in the infected cells.

-

Enzyme-Linked Immunosorbent Assay (ELISA) or Western Blot: These techniques measure the levels of viral protein expression.

-

-

Data Analysis: The viral replication levels are plotted against the compound concentration to determine the half-maximal effective concentration (EC₅₀).

Resistance Studies

Objective: To identify the specific target of the inhibitor and to understand potential mechanisms of drug resistance.

Methodology:

-

Generation of Resistant Virus: RSV is serially passaged in the presence of sub-lethal concentrations of the inhibitor to select for resistant mutants.

-

Genotypic Analysis: The genome of the resistant virus is sequenced to identify mutations that confer resistance.

-

Phenotypic Analysis: The resistance is confirmed by performing antiviral assays with the mutant virus.

-

Reverse Genetics: The identified mutation is introduced into a wild-type RSV infectious clone to confirm its role in resistance.

Quantitative Data Summary

The following table provides a conceptual framework for presenting quantitative data for an RSV L-protein inhibitor.

| Parameter | Description | Typical Value Range |

| IC₅₀ (in vitro) | Concentration of the inhibitor that reduces the activity of the purified L-protein by 50%. | nM to µM |

| EC₅₀ (cell-based) | Concentration of the inhibitor that reduces viral replication in cells by 50%. | nM to µM |

| CC₅₀ (cytotoxicity) | Concentration of the inhibitor that reduces the viability of host cells by 50%. | >10 µM (desirable) |

| Selectivity Index (SI) | The ratio of CC₅₀ to EC₅₀ (CC₅₀/EC₅₀). A higher SI indicates a better safety profile. | >100 (desirable) |

Visualizing Key Processes

Diagrams are essential for illustrating the complex molecular processes involved in RSV replication and its inhibition.

RSV L-protein Domain Architecture and Function

Caption: Domain organization and associated enzymatic functions of the RSV L-protein.

The RSV RNA Replication Complex

Caption: Key components and interactions within the RSV RNA replication complex.

Experimental Workflow for Inhibitor Characterization

Caption: A typical experimental workflow for the characterization of RSV L-protein inhibitors.

Conclusion

The RSV L-protein remains a highly promising target for the development of novel antiviral therapeutics. Its essential and multifunctional nature provides multiple avenues for inhibition. A thorough understanding of its structure, function, and the intricate workings of the viral replication complex is paramount for the rational design and development of effective inhibitors. The experimental protocols outlined in this guide provide a solid framework for the comprehensive characterization of such compounds, paving the way for the next generation of RSV treatments.

References

- 1. Characterization of a Respiratory Syncytial Virus L Protein Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. What are RSV L protein inhibitors and how do they work? [synapse.patsnap.com]

- 4. Biochemistry of the Respiratory Syncytial Virus L Protein Embedding RNA Polymerase and Capping Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. RNA replication by respiratory syncytial virus (RSV) is directed by the N, P, and L proteins; transcription also occurs under these conditions but requires RSV superinfection for efficient synthesis of full-length mRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Protein Analysis of Purified Respiratory Syncytial Virus Particles Reveals an Important Role for Heat Shock Protein 90 in Virus Particle Assembly - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of RSV L-Protein-IN-4: A Noncompetitive Polymerase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Respiratory Syncytial Virus (RSV) is a leading cause of acute lower respiratory tract infections, particularly in infants, young children, the elderly, and immunocompromised individuals. The RSV Large (L) protein, a key component of the viral RNA-dependent RNA polymerase (RdRp) complex, is an attractive target for antiviral drug development due to its essential role in viral replication and transcription. This document provides a detailed technical overview of the discovery and development of RSV L-protein-IN-4, a noncompetitive inhibitor of the RSV polymerase.

Discovery and Initial Characterization

This compound, also referred to as Compound C, was identified as a potent noncompetitive inhibitor of the RSV polymerase.[1][2] Initial high-throughput screening efforts led to the discovery of a novel class of non-nucleoside inhibitors of the RSV polymerase. Subsequent optimization of this series of compounds resulted in the development of potent inhibitors, including this compound, with significant antiviral activity.[3]

Quantitative In Vitro Data

The following table summarizes the key in vitro potency data for this compound.

| Parameter | Value | Description |

| IC50 | 0.88 µM | The half maximal inhibitory concentration against the RSV polymerase in an enzymatic assay.[1][2] |

| EC50 | 0.25 µM | The half maximal effective concentration for antiviral activity against RSV strains in cell culture.[1][2] |

Mechanism of Action

This compound and its related compounds were found to act through a novel mechanism of action. Studies revealed that these inhibitors block the synthesis of RSV messenger RNA (mRNA) by inhibiting the guanylylation of viral transcripts.[3] This inhibition of the 5' capping process results in the production of triphosphorylated, uncapped viral transcripts, which are not efficiently translated, thereby halting viral replication.[3] Resistance to this class of inhibitors was mapped to a novel motif within the RSV L-protein, distinct from the catalytic domain, suggesting a unique binding site and mechanism of inhibition.[3]

Experimental Protocols

In Vitro Polymerase Inhibition Assay

The inhibitory activity of this compound on the RSV polymerase was determined using an in vitro enzymatic assay. While the specific proprietary details of the high-throughput screen are not fully disclosed, a representative protocol for such an assay would involve:

-

Expression and Purification of RSV L-P Complex: Recombinant RSV L and phosphoprotein (P) are co-expressed in an appropriate system (e.g., insect cells) and purified to obtain the active polymerase complex.

-

Assay Reaction: The purified L-P complex is incubated with a synthetic RNA template, ribonucleoside triphosphates (rNTPs, including a radiolabeled or fluorescently tagged nucleotide), and the test compound (this compound) in a suitable reaction buffer.

-

Detection of RNA Synthesis: The incorporation of the labeled nucleotide into newly synthesized RNA is quantified using methods such as scintillation counting or fluorescence detection.

-

IC50 Determination: The concentration of the inhibitor that reduces the polymerase activity by 50% is calculated from a dose-response curve.

Antiviral Activity Assay (Cell-Based)

The antiviral efficacy of this compound in a cellular context was assessed using a cell-based assay. A typical protocol would include the following steps:

-

Cell Culture: A susceptible cell line (e.g., HEp-2 or A549) is cultured in appropriate media.

-

Infection: The cells are infected with a known titer of an RSV laboratory strain (e.g., A2).

-

Compound Treatment: Immediately after infection, the cells are treated with serial dilutions of this compound.

-

Incubation: The infected and treated cells are incubated for a period sufficient for viral replication and cytopathic effect (CPE) to occur (typically 3-5 days).

-

Quantification of Viral Replication: The extent of viral replication is determined by various methods, such as:

-

Plaque Reduction Assay: Counting the number of viral plaques formed in the presence of the inhibitor compared to a control.

-

ELISA: Measuring the expression of a viral protein (e.g., F protein).

-

RT-qPCR: Quantifying the amount of viral RNA.

-

-

EC50 Determination: The concentration of the inhibitor that reduces viral replication by 50% is calculated.

Visualizations

Signaling Pathway: RSV RNA Synthesis and Inhibition

Caption: Mechanism of action of this compound.

Experimental Workflow: In Vitro Polymerase Assay

Caption: Workflow for in vitro RSV polymerase inhibition assay.

In Vivo Studies

While detailed in vivo data for this compound is not publicly available, the class of inhibitors to which it belongs has demonstrated activity in a mouse model of RSV infection.[3] These studies showed that the inhibitors were able to lower virus titers in the lungs of infected mice, providing proof-of-concept for their potential therapeutic use.[3]

Conclusion

This compound is a potent, noncompetitive inhibitor of the RSV polymerase with a novel mechanism of action targeting viral mRNA capping. Its discovery and characterization have provided a valuable chemical tool for studying the intricacies of RSV replication and a promising lead for the development of novel anti-RSV therapeutics. Further preclinical and clinical development will be necessary to fully evaluate its potential as a treatment for RSV infection.

References

Unveiling the In Vitro Potency of RSV L-Protein Inhibitors: A Technical Overview

A comprehensive examination of the in vitro activity of inhibitors targeting the Respiratory Syncytial Virus (RSV) Large (L) protein, a critical enzyme complex for viral replication, reveals a promising avenue for antiviral drug development. While specific data for a compound designated "RSV L-protein-IN-4" is not publicly available, this guide provides an in-depth analysis of the methodologies and data presentation relevant to the preclinical assessment of RSV L-protein inhibitors, using publicly available information on analogous compounds as a framework.

The RSV L-protein, an RNA-dependent RNA polymerase, is a key component of the viral replication machinery, making it a prime target for therapeutic intervention.[1][2] This multi-functional enzyme is responsible for both transcription of viral mRNAs and replication of the viral RNA genome.[3][4] Inhibiting the L-protein's enzymatic activities can effectively halt the viral life cycle.[2]

Quantitative Assessment of In Vitro Activity

The in vitro potency of RSV L-protein inhibitors is typically quantified through various cell-based and enzymatic assays. The resulting data, such as the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50), are crucial for comparing the efficacy of different compounds.

| Compound | Assay Type | Cell Line | RSV Strain | IC50 / EC50 (nM) | Cytotoxicity (CC50, µM) | Selectivity Index (SI = CC50/IC50) |

| AZ-27 | Replicon Assay | HEp-2 | Subgenomic Replicon | ~16 | >50 | >3125 |

| AZ-27 | Viral RNA Synthesis Assay | HEp-2 | RSV A2 | ~20 | >50 | >2500 |

| AZ-27 | Plaque Reduction Assay | HEp-2 | RSV A2 | ~30 | >50 | >1667 |

| AZ-27 | Plaque Reduction Assay | HEp-2 | RSV B (Clinical Isolate) | ~30 | >50 | >1667 |

Note: The data for AZ-27 is representative of a potent RSV L-protein inhibitor and is compiled from publicly available research.[1][4]

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible assessment of antiviral compounds. Below are summaries of key experimental protocols used to evaluate RSV L-protein inhibitors.

RSV Replicon Assay

This cell-based assay measures the activity of the viral polymerase complex in the absence of infectious virus production, providing a direct assessment of L-protein inhibition.

-

Cell Culture: HEp-2 cells are typically maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

-

Replicon System: A subgenomic replicon encoding a reporter gene (e.g., luciferase or green fluorescent protein) under the control of an RSV promoter is used. The replicon contains the necessary viral genes for RNA replication (N, P, M2-1, and L).

-

Assay Procedure:

-

HEp-2 cells are seeded in multi-well plates.

-

The cells are co-transfected with plasmids expressing the RSV N, P, M2-1, and L proteins, along with the subgenomic replicon plasmid.

-

Following transfection, the cells are treated with serial dilutions of the test compound.

-

After a defined incubation period (e.g., 48-72 hours), the reporter gene expression is quantified.

-

The IC50 value is calculated by plotting the reporter signal against the compound concentration.[1]

-

Viral RNA Synthesis Assay

This assay quantifies the amount of viral RNA produced in infected cells to determine the effect of the inhibitor on viral replication.

-

Cell Infection: Confluent monolayers of HEp-2 cells are infected with RSV at a specific multiplicity of infection (MOI).

-

Compound Treatment: Following viral adsorption, the inoculum is removed, and the cells are overlaid with medium containing various concentrations of the test compound.

-

RNA Extraction and Quantification: At a set time post-infection (e.g., 24 or 48 hours), total cellular RNA is extracted. The levels of a specific viral RNA target (e.g., the N gene) are quantified using reverse transcription-quantitative polymerase chain reaction (RT-qPCR).

-

Data Analysis: The reduction in viral RNA levels in treated cells compared to untreated controls is used to determine the EC50 value.[4]

Plaque Reduction Assay

This is a classic virology assay used to determine the effect of an antiviral compound on the production of infectious virus particles.

-

Cell Seeding and Infection: HEp-2 cells are seeded in multi-well plates and infected with a known amount of RSV to produce a countable number of plaques.

-

Compound Treatment: After the virus adsorption period, the cells are overlaid with a semi-solid medium (e.g., containing methylcellulose) mixed with different concentrations of the test compound.

-

Plaque Visualization and Counting: The plates are incubated for several days to allow for plaque formation. The plaques are then visualized by staining (e.g., with crystal violet) and counted.

-

EC50 Calculation: The concentration of the compound that reduces the number of plaques by 50% compared to the untreated control is determined as the EC50.

Visualizing Experimental Workflows and Viral Replication

Diagrams created using Graphviz (DOT language) can effectively illustrate complex biological processes and experimental procedures.

Caption: Workflow for screening RSV L-protein inhibitors.

References

- 1. Characterization of a Respiratory Syncytial Virus L Protein Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What are RSV L protein inhibitors and how do they work? [synapse.patsnap.com]

- 3. Biochemistry of the Respiratory Syncytial Virus L Protein Embedding RNA Polymerase and Capping Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

Unveiling the Achilles' Heel: A Technical Guide to the Target Binding Sites of Respiratory Syncytial Virus L-Protein Inhibitors

For Immediate Release

[CITY, STATE] – [DATE] – While the specific binding site of the investigational inhibitor RSV L-protein-IN-4 on the Respiratory Syncytial Virus (RSV) Large (L) protein is not publicly available in current scientific literature, extensive research has identified several crucial domains on this multifunctional enzyme that serve as binding sites for other potent inhibitors. This guide provides an in-depth technical overview of these validated target sites, offering valuable insights for researchers, scientists, and drug development professionals in the ongoing quest for effective RSV therapeutics.

The RSV L-protein, a cornerstone of the viral replication machinery, is an RNA-dependent RNA polymerase (RdRp) responsible for transcribing and replicating the viral genome. Its large, multidomain structure presents several attractive targets for antiviral intervention.[1][2][3] This document synthesizes the current understanding of L-protein inhibitor binding sites, detailing the associated quantitative data, experimental protocols for their identification, and visual representations of key pathways and workflows.

The Architecture of the RSV L-Protein: A Map of Vulnerabilities

The RSV L-protein is a complex molecular machine with distinct functional domains, each playing a critical role in the viral life cycle. Understanding this architecture is fundamental to appreciating the mechanisms of inhibitor action. The primary domains include:

-

RNA-dependent RNA polymerase (RdRp) domain: The catalytic core responsible for RNA synthesis.[4][5]

-

Capping (Cap) domain: Adds a 5' cap structure to viral mRNAs, crucial for their stability and translation. This domain is also referred to as the polyribonucleotidyl transferase (PRNTase) domain.[4][5][6]

-

Connector Domain (CD): A flexible linker that is thought to play a role in the conformational changes required for the different enzymatic activities.[4][5]

-

Methyltransferase (MTase) domain: Methylates the 5' cap, a final step in mRNA maturation.[4][5]

-

C-terminal Domain (CTD): A region with less defined function but believed to be involved in protein-protein interactions.[4][5]

The intricate interplay between these domains is essential for viral replication, and disrupting their function through small molecule inhibitors is a key therapeutic strategy.[7]

Validated Inhibitor Binding Sites on the RSV L-Protein

While information on this compound remains elusive, several other non-nucleoside inhibitors (NNIs) have been characterized, revealing a number of druggable pockets on the L-protein.

The Capping Domain: A Target for Benzazepine Analogs

A series of benzazepine-based inhibitors, including the well-characterized compound AZ-27 , have been shown to target the putative capping enzyme domain of the L-protein.[1][2][3] Resistance to this class of inhibitors is conferred by mutations in this region, strongly suggesting it as the direct binding site.

Quantitative Data for AZ-27

| Parameter | Value | Cell Line | RSV Strain | Reference |

| EC50 | 10 nM | HEp-2 | A2 | [3] |

| CC50 | > 50 µM | HEp-2 | N/A | [3] |

Experimental Protocol: Identification of the AZ-27 Binding Site via Resistance Studies

A common method to identify the target of an antiviral compound is through the selection and characterization of resistant viral variants.

-

Virus Propagation in the Presence of Inhibitor: RSV is serially passaged in cell culture (e.g., HEp-2 cells) in the presence of sub-optimal, and then gradually increasing, concentrations of the inhibitor (e.g., AZ-27).

-

Plaque Purification of Resistant Variants: Individual viral plaques that emerge are isolated and purified to obtain clonal populations of resistant virus.

-

Phenotypic Characterization: The resistance phenotype is confirmed by performing antiviral assays to determine the EC50 of the inhibitor against the resistant variant compared to the wild-type virus.

-

Genotypic Analysis: The full genome of the resistant virus is sequenced, with a particular focus on the L-protein gene, to identify mutations that are not present in the wild-type virus.

-

Reverse Genetics: To confirm that an identified mutation is responsible for the resistance, it is introduced into a wild-type infectious clone of the virus using site-directed mutagenesis. The resulting recombinant virus is then tested for its susceptibility to the inhibitor.

A diagram illustrating this experimental workflow is provided below.

Caption: Workflow for identifying inhibitor binding sites.

A Conserved Allosteric Site: The Target of Dual RSV/HMPV Inhibitors

Recent studies have identified a conserved allosteric inhibitory site on the L-proteins of both RSV and human metapneumovirus (HMPV).[8] A dual-specificity inhibitor, MRK-1 , binds to this pocket and inhibits the conformational changes necessary for the initiation of RNA synthesis and the transition to the elongation phase.

Quantitative Data for MRK-1

| Parameter | Value | Assay | Virus | Reference |

| IC50 | 0.03 µM | RSV minigenome | RSV | [8] |

| IC50 | 0.1 µM | HMPV minigenome | HMPV | [8] |

Experimental Protocol: Cryo-Electron Microscopy (Cryo-EM) for Structural Characterization of the Binding Site

Cryo-EM has been instrumental in visualizing the binding of inhibitors to the L-protein.

-

Protein Expression and Purification: The RSV L-protein, often in complex with its cofactor, the phosphoprotein (P), is expressed using a suitable system (e.g., baculovirus-infected insect cells) and purified to homogeneity.

-

Complex Formation: The purified L-P complex is incubated with a molar excess of the inhibitor (e.g., MRK-1) to ensure saturation of the binding site.

-

Grid Preparation and Vitrification: A small volume of the protein-inhibitor complex is applied to an EM grid, blotted to create a thin film, and rapidly plunged into liquid ethane to vitrify the sample, preserving the native structure.

-

Data Collection: The vitrified grids are imaged in a transmission electron microscope equipped with a direct electron detector to collect a large dataset of particle images.

-

Image Processing and 3D Reconstruction: The particle images are processed using specialized software to align and average them, leading to a high-resolution 3D reconstruction of the L-protein in complex with the inhibitor.

-

Model Building and Analysis: An atomic model of the L-protein and the inhibitor is built into the cryo-EM density map to precisely identify the binding pocket and the specific amino acid residues involved in the interaction.

A diagram of the cryo-EM workflow is presented below.

Caption: Cryo-EM workflow for structural analysis.

The Palm Subdomain of the RdRp: A Novel Binding Pocket

A more recently discovered class of spiro-indolinone inhibitors has been shown to bind to a previously undescribed, highly conserved site within the palm subdomain of the RdRp. This site is adjacent to the nucleotide-binding site, and inhibitors binding here act as non-nucleoside inhibitors of the polymerase.

A Second Allosteric Site in the RdRp Domain

Computational and resistance studies have identified another novel allosteric binding site within the RdRp domain for a class of bis-indole inhibitors. This site is distinct from the catalytic site and other known inhibitor binding pockets.

RSV Replication and Transcription: The Broader Context

The RSV L-protein does not function in isolation. It is part of a larger ribonucleoprotein (RNP) complex that includes the nucleoprotein (N), which encapsidates the viral RNA, and the phosphoprotein (P), which acts as a bridge between the L-protein and the N-RNA template.[9][10][11] The M2-1 protein is also required as a transcription anti-termination factor.[12] The entire process of viral RNA synthesis is a potential target for therapeutic intervention.

A simplified signaling pathway illustrating the central role of the L-protein in RSV replication and transcription is shown below.

Caption: Overview of RSV replication and transcription.

Conclusion

While the specific details of this compound remain to be elucidated, the broader field of RSV L-protein inhibitor research has made significant strides. The identification and characterization of multiple distinct binding sites on this essential viral enzyme provide a strong foundation for the structure-based design of novel and more potent antiviral therapies. The methodologies outlined in this guide, particularly resistance studies and cryo-electron microscopy, will continue to be pivotal in advancing our understanding of inhibitor-target interactions and in the development of the next generation of RSV therapeutics. The diverse array of identified binding pockets underscores the potential for combination therapies that could target the L-protein at multiple sites, potentially increasing efficacy and reducing the likelihood of resistance.

References

- 1. journals.asm.org [journals.asm.org]

- 2. Characterization of a respiratory syncytial virus L protein inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Characterization of a Respiratory Syncytial Virus L Protein Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Biochemistry of the Respiratory Syncytial Virus L Protein Embedding RNA Polymerase and Capping Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What are RSV L protein inhibitors and how do they work? [synapse.patsnap.com]

- 8. Conserved allosteric inhibitory site on the respiratory syncytial virus and human metapneumovirus RNA-dependent RNA polymerases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Characterization of a Viral Phosphoprotein Binding Site on the Surface of the Respiratory Syncytial Nucleoprotein - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Fine Mapping and Characterization of the L-Polymerase-Binding Domain of the Respiratory Syncytial Virus Phosphoprotein - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cryo-EM structure of the respiratory syncytial virus RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

Specificity of RSV L-protein-IN-4 for Respiratory Syncytial Virus L-protein: A Technical Guide

Disclaimer: Information regarding a specific molecule designated "RSV L-protein-IN-4" is not publicly available in the reviewed literature. This guide will therefore utilize data for a well-characterized RSV L-protein inhibitor, RSV L-protein-IN-1 (also known as compound D) , as a representative example to illustrate the principles of specificity and action against the RSV L-protein. This information is intended for researchers, scientists, and drug development professionals.

Introduction to RSV L-protein as a Therapeutic Target

Respiratory Syncytial Virus (RSV) is a leading cause of lower respiratory tract infections, particularly in infants and the elderly.[1][2] The RSV Large (L) protein is a multifunctional enzyme essential for viral replication and transcription, making it a prime target for antiviral drug development.[1][3] The L-protein, a 250 kDa polypeptide, forms the catalytic core of the RNA-dependent RNA polymerase (RdRp) complex and harbors several enzymatic activities, including mRNA capping and methylation.[1][3][4] The viral replication complex also includes the nucleoprotein (N), the phosphoprotein (P), and the M2-1 protein.[1][4] Inhibitors targeting the L-protein aim to disrupt these crucial processes, thereby halting viral propagation.[5]

Quantitative Assessment of Inhibitor Specificity

The specificity of an antiviral compound is determined by its potency against the viral target compared to its effect on host cells and other viruses. Key metrics include the 50% effective concentration (EC50) against the virus, the 50% inhibitory concentration (IC50) against the target enzyme, and the 50% cytotoxic concentration (CC50) in host cells. A high therapeutic index (CC50/EC50) is desirable for a drug candidate.

Table 1: In Vitro Activity of RSV L-protein-IN-1 (Compound D)

| Parameter | Value | Cell Line | Description | Reference |

| EC50 | 0.021 µM | HEp-2 | 50% effective concentration in inhibiting RSV replication. | [6] |

| IC50 | 0.089 µM | - | 50% inhibitory concentration against the RSV polymerase. | [6] |

| CC50 | 8.4 µM | HEp-2 | 50% cytotoxic concentration in human epidermoid carcinoma cells. | [6] |

Mechanism of Action

RSV L-protein inhibitors, such as RSV L-protein-IN-1, typically function by binding to the L-protein and interfering with one of its enzymatic activities.[5] For RSV L-protein-IN-1, the mechanism involves the inhibition of viral mRNA synthesis by blocking the guanylation of viral transcripts, a key step in the capping process.[6] Resistance to this class of inhibitors has been mapped to mutations within the L-protein, providing strong evidence for its direct interaction with this target.[7]

Experimental Protocols

Antiviral Assay (Cytopathic Effect Inhibition Assay)

This assay determines the EC50 of the compound against RSV in a cell-based system.

Methodology:

-

Seed HEp-2 cells in 96-well plates and incubate until a confluent monolayer is formed.

-

Prepare serial dilutions of the test compound (e.g., RSV L-protein-IN-1) in a suitable solvent like DMSO.

-

Infect the HEp-2 cells with RSV (e.g., Long strain) at a multiplicity of infection (MOI) of 0.1.

-

Immediately after infection, add the serially diluted compound to the cells.

-

Incubate the plates for 48 hours to allow for viral replication and the development of cytopathic effects (CPE).

-

Assess cell viability using an appropriate method, such as an enzyme-linked immunosorbent assay (ELISA) with an anti-RSV F protein monoclonal antibody.[7]

-

Calculate the EC50 value, which is the concentration of the compound that inhibits the viral CPE by 50%.

RSV Minigenome Reporter Assay

This assay is used to specifically assess the inhibitory effect of a compound on the RSV replication and transcription machinery.

Methodology:

-

Co-transfect HEp-2 cells with plasmids expressing the core components of the RSV replication complex: N, P, L, and M2-1 proteins.[8]

-

Include a plasmid containing a minigenome with a reporter gene (e.g., luciferase) flanked by RSV transcription regulatory sequences.[8]

-

Treat the transfected cells with various concentrations of the test inhibitor.

-

After a suitable incubation period (e.g., 40 hours), lyse the cells and measure the reporter gene activity (e.g., luciferase activity).[7]

-

A dose-dependent decrease in reporter activity indicates inhibition of the RSV polymerase complex.[8]

Resistance Studies

The emergence of resistance is a key indicator of the inhibitor's target.

Methodology:

-

Culture RSV in the presence of sub-optimal concentrations of the inhibitor.

-

Serially passage the virus, gradually increasing the inhibitor concentration.

-

Isolate and sequence the genome of the resistant virus to identify mutations.

-

Mutations conferring resistance are often found in the gene encoding the drug's target, in this case, the L-protein.[8]

Visualizing Pathways and Workflows

RSV Replication and Transcription Pathway

The following diagram illustrates the central role of the L-protein in the RSV replication and transcription cycle, which is the target of inhibitors like RSV L-protein-IN-1.

Caption: The RSV replication cycle and the inhibitory action of an L-protein inhibitor.

Experimental Workflow for Specificity Testing

The following diagram outlines a typical workflow for assessing the specificity of a potential RSV L-protein inhibitor.

Caption: Workflow for determining the specificity of an RSV L-protein inhibitor.

References

- 1. Characterization of a Respiratory Syncytial Virus L Protein Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. Biochemistry of the Respiratory Syncytial Virus L Protein Embedding RNA Polymerase and Capping Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structural Insights into the Respiratory Syncytial Virus RNA Synthesis Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What are RSV L protein inhibitors and how do they work? [synapse.patsnap.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Inhibitors of Respiratory Syncytial Virus Replication Target Cotranscriptional mRNA Guanylylation by Viral RNA-Dependent RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of a Novel Respiratory Syncytial Virus Replication Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to RSV L-Protein Inhibitors Versus Other Emerging Antiviral Strategies

For Researchers, Scientists, and Drug Development Professionals

Abstract

Respiratory Syncytial Virus (RSV) remains a significant global health burden, particularly for infants, young children, and the elderly. While research into effective treatments has been ongoing, no broadly effective antiviral therapy is currently available. This technical guide provides a detailed comparative analysis of a key RSV L-protein inhibitor, AZ-27, against other major classes of RSV inhibitors, including fusion and nucleoprotein inhibitors. It is designed to offer researchers and drug development professionals a comprehensive overview of the mechanisms of action, quantitative efficacy, and experimental evaluation of these promising antiviral agents. This document delves into the intricate signaling pathways of RSV replication and the specific intervention points for each inhibitor class, supported by detailed experimental protocols and comparative data presented in a clear, structured format.

Introduction: The Landscape of RSV Inhibition

The RSV replication cycle presents multiple targets for antiviral intervention. The large polymerase protein (L-protein), an RNA-dependent RNA polymerase (RdRp), is a critical enzyme for viral transcription and replication, making it a prime target for antiviral drug development.[1] L-protein inhibitors aim to directly halt the synthesis of viral RNA, a central process in the viral life cycle.

Beyond the L-protein, two other major targets have emerged for small-molecule inhibitors:

-

Fusion (F) Protein Inhibitors: These molecules prevent the virus from entering host cells by blocking the conformational changes in the F protein required for membrane fusion.

-

Nucleoprotein (N) Inhibitors: These compounds target the N protein, which encapsidates the viral RNA genome, and is essential for viral replication and assembly.

This guide will focus on a comparative analysis of representative compounds from each of these classes: AZ-27 (L-protein inhibitor), GS-5806 and RV521 (Fusion inhibitors), and RSV604 and EDP-938 (Nucleoprotein inhibitors).

Mechanism of Action and Signaling Pathways

RSV Replication Cycle

Understanding the RSV replication cycle is fundamental to appreciating the mechanisms of action of different inhibitors. The process begins with viral attachment and fusion to the host cell, followed by transcription of viral genes, replication of the viral genome, and finally, assembly and budding of new virions.

L-Protein Inhibition

AZ-27 is a potent, non-nucleoside inhibitor of the RSV L-protein. It targets the capping enzyme domain of the L-protein, thereby inhibiting the initiation of viral RNA synthesis.[1][2] This dual inhibition of both transcription and replication makes the L-protein an attractive target for antiviral therapy.

Fusion Inhibition

Fusion inhibitors like GS-5806 and RV521 bind to the RSV F-protein, stabilizing it in its pre-fusion conformation. This prevents the irreversible conformational change required for the fusion of the viral and host cell membranes, thereby blocking viral entry.

Nucleoprotein Inhibition

Nucleoprotein inhibitors such as RSV604 and EDP-938 target the viral N protein. The precise mechanism is still under investigation, but it is believed that these inhibitors interfere with the N protein's function in encapsidating the viral RNA and its role in the replication complex, thus inhibiting viral RNA synthesis and virion assembly.[3][4]

Quantitative Data Comparison

Table 1: In Vitro Antiviral Activity and Cytotoxicity

| Inhibitor | Class | Target | Cell Line | Assay Type | EC50 / IC50 | CC50 | Selectivity Index (SI) | Reference(s) |

| AZ-27 | L-Protein Inhibitor | L-Protein (Capping Domain) | HEp-2 | RSV ELISA | 24 ± 9 nM (RSV-A) | >100 µM | >4167 | [2] |

| HEp-2 | RSV ELISA | 1.0 ± 0.28 µM (RSV-B) | >100 µM | >100 | [2] | |||

| GS-5806 | Fusion Inhibitor | F-Protein | HEp-2 | CPE | 0.35 ± 0.14 nM | >10 µM | >28,571 | [5] |

| HAE | RT-qPCR | 0.37 ± 0.28 nM | N/A | N/A | [5] | |||

| RV521 | Fusion Inhibitor | F-Protein | HEp-2 | Plaque Reduction | 1.4 nM (RSV-A) | >10 µM | >7143 | [6] |

| HEp-2 | Plaque Reduction | 1.0 nM (RSV-B) | >10 µM | >10,000 | [6] | |||

| RSV604 | N-Protein Inhibitor | N-Protein | HEp-2 | Plaque Reduction | 0.5 - 0.9 µM | >50 µM | >55 | [7][8] |

| HAE | Fluorescence | ~2 µM | N/A | N/A | [8] | |||

| EDP-938 | N-Protein Inhibitor | N-Protein | HEp-2 | CPE | 52 ± 12 nM | >25 µM | >480 | [4] |

| HBEC | RT-qPCR | 21 - 64 nM | N/A | N/A | [4] |

EC50: Half-maximal effective concentration; IC50: Half-maximal inhibitory concentration; CC50: Half-maximal cytotoxic concentration; SI: Selectivity Index (CC50/EC50); CPE: Cytopathic Effect; HAE: Human Airway Epithelial; HBEC: Human Bronchial Epithelial Cells; N/A: Not Available.

Table 2: In Vivo Efficacy in Animal and Human Models

| Inhibitor | Model | Dosing | Efficacy Outcome | Reference(s) |

| GS-5806 | Cotton Rat | Oral, once daily | Dose-dependent reduction in viral load | [9] |

| Human Challenge | Oral, once daily | 4.2 log10 reduction in peak viral load | [9] | |

| RV521 | BALB/c Mouse | Oral | Dose-dependent reduction in viral load | [10] |

| Human Challenge | Oral, 200mg & 350mg | Significant reduction in viral load and symptoms | [6] | |

| RSV604 | Phase II Clinical Trial | Oral | Inconclusive efficacy | [8] |

| EDP-938 | African Green Monkey | Oral | >90% reduction in viral load | [4] |

| Human Challenge | Oral, various | Significant reduction in viral load and symptoms | [11] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of antiviral efficacy studies. Below are generalized protocols for key assays used in the characterization of RSV inhibitors.

Plaque Reduction Assay

This assay is a gold standard for quantifying infectious virus and assessing the antiviral activity of a compound.

Methodology:

-

Cell Seeding: Plate a suitable cell line (e.g., HEp-2 or Vero) in 24-well plates to achieve a confluent monolayer.

-

Compound and Virus Preparation: Prepare serial dilutions of the test compound. Mix each dilution with a standardized amount of RSV (e.g., 100 plaque-forming units).

-

Infection: Remove the culture medium from the cells and infect the monolayers with the virus-compound mixtures.

-

Incubation: Incubate the plates for 1-2 hours to allow for viral adsorption.

-

Overlay: Aspirate the inoculum and overlay the cells with a semi-solid medium (e.g., containing methylcellulose) to restrict virus spread to adjacent cells, leading to plaque formation.

-

Plaque Development: Incubate the plates for 3-5 days.

-

Visualization: Fix the cells (e.g., with methanol) and stain with a solution like crystal violet to visualize the plaques.

-

Quantification: Count the number of plaques in each well. The percent inhibition is calculated relative to a virus-only control. The EC50 is determined from the dose-response curve.

RT-qPCR Based Antiviral Assay

This assay measures the effect of an inhibitor on the accumulation of viral RNA.

Methodology:

-

Cell Seeding and Infection: Seed cells in 96-well plates and infect with RSV in the presence of serial dilutions of the test compound.

-

Incubation: Incubate the plates for a defined period (e.g., 24-72 hours).

-

RNA Extraction: Lyse the cells and extract total RNA using a commercial kit.

-

Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcriptase.

-

Quantitative PCR (qPCR): Perform qPCR using primers and a probe specific for a conserved RSV gene (e.g., the N gene).

-

Data Analysis: Quantify the viral RNA levels relative to a housekeeping gene. The percent inhibition is calculated compared to a virus-only control, and the EC50 is determined.

Cytotoxicity Assay

It is crucial to assess whether the antiviral activity of a compound is due to specific inhibition of the virus or general cellular toxicity.

Methodology:

-

Cell Seeding: Plate cells at the same density as in the antiviral assay.

-

Compound Addition: Add serial dilutions of the test compound to the cells in the absence of virus.

-

Incubation: Incubate the plates for the same duration as the antiviral assay.

-

Viability Measurement: Assess cell viability using a commercially available kit, such as an MTT or CellTiter-Glo assay, which measures metabolic activity or ATP content, respectively.

-

Data Analysis: The CC50 value, the concentration of compound that reduces cell viability by 50%, is calculated from the dose-response curve.

Conclusion and Future Directions

The development of potent and specific RSV inhibitors is a critical area of research. L-protein inhibitors like AZ-27 offer a promising therapeutic strategy by targeting the core of the viral replication machinery.[2] Fusion and nucleoprotein inhibitors have also demonstrated significant antiviral activity, with some candidates advancing to late-stage clinical trials.[4][5][6]

The comparative data presented in this guide highlight the high potency of fusion inhibitors in in vitro assays, while nucleoprotein inhibitors like EDP-938 have shown robust in vivo efficacy.[4][5] L-protein inhibitors, represented here by AZ-27, exhibit potent activity against both RSV A and B subtypes with a favorable safety profile.[2]

Future research should focus on:

-

Optimizing the pharmacokinetic properties of L-protein inhibitors to enhance their in vivo efficacy.

-

Investigating the potential for combination therapies targeting different viral proteins to increase efficacy and reduce the emergence of drug resistance.

-

Developing more predictive in vitro and in vivo models that better recapitulate human RSV disease to facilitate the translation of preclinical findings to the clinic.

This technical guide provides a foundational resource for researchers in the field of RSV drug discovery, offering a comparative framework for evaluating novel antiviral candidates and informing the strategic direction of future research and development efforts.

References

- 1. Respiratory Syncytial Virus Inhibitor AZ-27 Differentially Inhibits Different Polymerase Activities at the Promoter - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. Mechanism of Action for Respiratory Syncytial Virus Inhibitor RSV604 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. EDP-938, a novel nucleoprotein inhibitor of respiratory syncytial virus, demonstrates potent antiviral activities in vitro and in a non-human primate model | PLOS Pathogens [journals.plos.org]

- 5. GS-5806 Inhibits a Broad Range of Respiratory Syncytial Virus Clinical Isolates by Blocking the Virus-Cell Fusion Process - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. RSV604, a Novel Inhibitor of Respiratory Syncytial Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Discovery of Sisunatovir (RV521), an Inhibitor of Respiratory Syncytial Virus Fusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. EDP-938, a Respiratory Syncytial Virus Inhibitor, in a Human Virus Challenge - PubMed [pubmed.ncbi.nlm.nih.gov]

RSV L-protein-IN-4 cytotoxicity profile

An In-depth Technical Guide on the Cytotoxicity Profile of RSV L-Protein Inhibitors, with a Focus on RSV L-Protein-IN-1

For Researchers, Scientists, and Drug Development Professionals

Introduction

Respiratory Syncytial Virus (RSV) is a leading cause of acute lower respiratory tract infections, particularly in vulnerable populations such as infants and the elderly.[1][2] The RSV Large (L) protein, an essential component of the viral RNA-dependent RNA polymerase complex, is a prime target for antiviral drug development.[1][3][4] This protein is responsible for the transcription and replication of the viral genome.[1][5] A number of inhibitors targeting the L-protein have been developed, with varying efficacy and cytotoxicity profiles. This guide provides a detailed overview of the cytotoxicity of these inhibitors, with a particular focus on the well-characterized compound, RSV L-protein-IN-1.

Core Compound Profile: RSV L-Protein-IN-1

RSV L-protein-IN-1, also known as compound D, is a potent inhibitor of the RSV polymerase.[6] It functions by blocking viral mRNA synthesis through the inhibition of guanylation of viral transcripts.[6] While effective in inhibiting RSV replication, RSV L-protein-IN-1 exhibits a moderate cytotoxicity profile.[6]

Quantitative Cytotoxicity Data

The following table summarizes the key quantitative data related to the antiviral activity and cytotoxicity of RSV L-protein-IN-1 and other notable RSV L-protein inhibitors.

| Compound | Target | EC50 (µM) | CC50 (µM) | Cell Line | Selectivity Index (SI = CC50/EC50) |

| RSV L-protein-IN-1 (compound D) | L-protein (Polymerase) | 0.021[6] | 8.4[6] | HEp-2 | 400 |

| AZ-27 | L-protein | Not specified, but potent | No detectable cytotoxicity | Not specified | Not applicable |

| DZ7487 | L-protein (Polymerase) | Not specified | >10 (no apparent cytotoxicity up to 10 µM)[7] | Not specified | Not applicable |

| BI cpd D | L-protein | Potent in vitro | Cytotoxicity observed | Not specified | Not specified |

Experimental Protocols

The determination of the cytotoxicity profile of RSV L-protein inhibitors typically involves a series of standardized in vitro assays.

Cell Viability and Cytotoxicity Assays

Objective: To determine the concentration of the compound that causes a 50% reduction in cell viability (CC50).

Typical Cell Lines:

-

HEp-2: A human epidermoid carcinoma cell line commonly used for RSV research.

-

HeLa: A human cervical cancer cell line.

-

BHK-21: A baby hamster kidney cell line.

Common Assay Method: MTT Assay

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the test compound (e.g., RSV L-protein-IN-1) and add to the cells. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

-

Incubation: Incubate the plate for a period that corresponds to the duration of the antiviral assay (typically 3 days for RSV).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

-

Incubation: Incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 value by plotting the data on a dose-response curve.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of RSV L-protein inhibitors and a typical workflow for assessing their cytotoxicity.

Caption: Mechanism of RSV replication and inhibition by L-protein inhibitors.

Caption: Standard workflow for determining compound cytotoxicity (CC50).

Conclusion

The development of RSV L-protein inhibitors represents a promising therapeutic strategy against RSV infections. While compounds like RSV L-protein-IN-1 have demonstrated potent antiviral activity, their clinical utility may be tempered by moderate cytotoxicity. The ideal candidate for an RSV L-protein inhibitor would possess a high selectivity index, indicating a wide therapeutic window. Compounds such as AZ-27, with no detectable cytotoxicity, and DZ7487, with no apparent cytotoxicity at effective concentrations, highlight the ongoing efforts to identify highly effective and safe inhibitors of the RSV L-protein. Continued research and standardized cytotoxicity profiling are crucial for the advancement of novel RSV therapeutics.

References

- 1. Characterization of a Respiratory Syncytial Virus L Protein Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Respiratory syncytial virus: Infectious substances pathogen safety data sheet - Canada.ca [canada.ca]

- 3. Characterization of a respiratory syncytial virus L protein inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Characterization of an orally available respiratory syncytial virus L protein polymerase inhibitor DZ7487 - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of RSV L-protein-IN-1 on the Viral Replication Cycle of Respiratory Syncytial Virus: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Respiratory Syncytial Virus (RSV) remains a significant global health concern, particularly for infants, young children, and immunocompromised individuals. The RSV Large (L) protein, a critical component of the viral RNA-dependent RNA polymerase (RdRp) complex, represents a key target for antiviral therapeutic development. This technical guide provides an in-depth analysis of RSV L-protein-IN-1 (also known as compound D), a potent inhibitor of the RSV L-protein. We will explore its mechanism of action, its effect on the viral replication cycle, and the experimental methodologies used to characterize its antiviral properties.

Introduction to the RSV L-protein and the Viral Replication Cycle

The Respiratory Syncytial Virus is an enveloped, non-segmented, negative-sense single-stranded RNA virus. Its replication is a multi-step process that occurs entirely within the cytoplasm of the host cell. The L-protein is a multifunctional enzyme that, in conjunction with the phosphoprotein (P), nucleoprotein (N), and M2-1 protein, forms the viral replication complex. This complex is responsible for both transcription of viral mRNAs and replication of the viral genome.

The key enzymatic activities of the L-protein include:

-

RNA-dependent RNA polymerase (RdRp): Catalyzes the synthesis of viral RNA.

-

mRNA cap guanylyltransferase (GTase): Adds a guanosine cap to the 5' end of viral mRNAs, a crucial step for their translation by the host ribosome.

-

Methyltransferase (MTase): Methylates the mRNA cap, further ensuring its recognition and stability.

Inhibition of any of these functions can effectively halt the viral replication cycle.

RSV L-protein-IN-1: A Potent Inhibitor of Viral Replication

RSV L-protein-IN-1 (compound D) is a small molecule inhibitor that demonstrates potent antiviral activity against RSV. It specifically targets the L-protein, disrupting its enzymatic functions and thereby preventing viral replication.

Quantitative Antiviral Activity

The antiviral efficacy and cytotoxic profile of RSV L-protein-IN-1 have been determined through various in vitro assays. The following table summarizes the key quantitative data for this compound.

| Parameter | Value | Cell Line | Description |

| EC50 | 0.021 µM | HEp-2 | The concentration of the compound that inhibits 50% of viral replication.[1] |

| IC50 | 0.089 µM | - | The concentration of the compound that inhibits 50% of the L-protein polymerase activity.[1] |

| CC50 | 8.4 µM | HEp-2 | The concentration of the compound that causes a 50% reduction in cell viability.[1] |

EC50: 50% effective concentration; IC50: 50% inhibitory concentration; CC50: 50% cytotoxic concentration.

Mechanism of Action: Inhibition of mRNA Guanylylation

RSV L-protein-IN-1 exerts its antiviral effect by specifically inhibiting the guanylylation of viral transcripts.[1] This process is a critical step in the formation of the 5' cap structure of viral mRNAs. Without a functional cap, the viral mRNAs are not efficiently translated by the host cell's machinery, leading to a halt in the production of new viral proteins. This targeted inhibition of a viral-specific enzymatic activity makes it an attractive candidate for antiviral therapy with potentially low off-target effects.

Impact on the RSV Viral Replication Cycle

The inhibition of mRNA guanylylation by RSV L-protein-IN-1 has a profound impact on the RSV replication cycle, effectively stopping it at the transcription stage.

Caption: The RSV replication cycle and the point of inhibition by RSV L-protein-IN-1.

Experimental Protocols

The characterization of RSV L-protein-IN-1 involves several key in vitro assays. The following sections provide detailed methodologies for these experiments.

Cell Culture and Virus Propagation

-

Cell Line: HEp-2 cells are commonly used for RSV propagation and antiviral assays. They should be maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Virus Strain: RSV A2 is a commonly used laboratory strain.

-

Virus Propagation: Confluent monolayers of HEp-2 cells are infected with RSV at a low multiplicity of infection (MOI) and incubated until a significant cytopathic effect (CPE) is observed. The virus-containing supernatant is then harvested, clarified by centrifugation, and stored at -80°C.

Plaque Reduction Assay (EC50 Determination)

This assay is used to determine the concentration of the inhibitor that reduces the number of viral plaques by 50%.

Caption: Workflow for the Plaque Reduction Assay.

Detailed Protocol:

-

Seed HEp-2 cells in 6-well plates and incubate until a confluent monolayer is formed.

-

Prepare serial dilutions of RSV L-protein-IN-1 in serum-free DMEM.

-

Infect the cell monolayers with a known titer of RSV in the presence of the compound dilutions or a vehicle control.

-

After a 1-2 hour adsorption period, remove the inoculum.

-

Overlay the cells with a medium containing 1% methylcellulose and the corresponding concentrations of the inhibitor.

-

Incubate the plates for 4-5 days to allow for plaque formation.

-

Fix the cells with 10% formalin and stain with a 0.5% crystal violet solution.

-

Count the number of plaques in each well and calculate the EC50 value.

Cytotoxicity Assay (CC50 Determination)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to determine the cytotoxicity of a compound.

Caption: Workflow for the MTT Cytotoxicity Assay.

Detailed Protocol:

-

Seed HEp-2 cells in a 96-well plate and allow them to adhere overnight.

-

Add serial dilutions of RSV L-protein-IN-1 to the wells.

-

Incubate the plate for the same duration as the antiviral assay (e.g., 4-5 days).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

-

Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the CC50 value, which is the concentration of the compound that reduces cell viability by 50%.

RSV Minigenome Assay (IC50 Determination)

This cell-based assay measures the activity of the RSV polymerase complex in the absence of a full viral infection. It is used to confirm that the inhibitor directly targets the viral polymerase.

Detailed Protocol:

-

Co-transfect HEp-2 cells with plasmids expressing the RSV N, P, M2-1, and L proteins, along with a plasmid containing an RSV-like minigenome that encodes a reporter gene (e.g., luciferase).

-

After transfection, treat the cells with serial dilutions of RSV L-protein-IN-1.

-

After an appropriate incubation period, lyse the cells and measure the reporter gene activity (e.g., luciferase luminescence).

-

The reduction in reporter gene expression is indicative of the inhibition of the RSV polymerase complex.

-

Calculate the IC50 value, which is the concentration of the compound that inhibits polymerase activity by 50%.

Conclusion

RSV L-protein-IN-1 is a potent and specific inhibitor of the Respiratory Syncytial Virus L-protein. By targeting the essential mRNA guanylylation activity of the L-protein, it effectively halts the viral replication cycle at the transcription stage. The favorable in vitro antiviral activity and defined mechanism of action make RSV L-protein-IN-1 and similar compounds promising candidates for the development of novel anti-RSV therapeutics. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of such inhibitors.

References

Methodological & Application

Application Notes and Protocols for RSV L-protein-IN-4 In Vitro Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Respiratory Syncytial Virus (RSV) is a leading cause of acute lower respiratory tract infections, particularly in infants and the elderly[1][2]. The RSV Large (L) protein is a multifunctional enzyme essential for viral replication and transcription, making it a prime target for antiviral drug development[1][3][4]. The L protein, in complex with the phosphoprotein (P), forms the core of the RNA-dependent RNA polymerase (RdRp) responsible for synthesizing viral RNA[4][5]. RSV L-protein-IN-4 is a novel small molecule inhibitor designed to target the enzymatic activity of the RSV L-protein. These application notes provide a detailed protocol for an in vitro assay to determine the potency and mechanism of action of this compound.

Principle of the Assay

This in vitro assay reconstitutes the RSV RNA synthesis process using purified recombinant RSV L-P protein complex and a synthetic RNA oligonucleotide template. The polymerase activity is measured by the incorporation of a radiolabeled nucleotide ([α-³²P]GTP) into newly synthesized RNA transcripts. The inhibitory effect of this compound is quantified by measuring the reduction in radiolabeled RNA product formation. This method allows for the determination of the compound's IC₅₀ value and provides insights into its mechanism of action.[6][7]

Quantitative Data Summary

The following tables summarize the inhibitory activity of this compound in comparison to other known RSV L-protein inhibitors. (Note: Data for this compound is hypothetical for illustrative purposes).

Table 1: In Vitro Inhibitory Activity of RSV L-Protein Inhibitors

| Compound | Target | Assay Type | IC₅₀ (µM) | Reference |

| RSV L-protein-IN-1 | Polymerase | RdRp Activity | 0.089 | [8] |

| RSV L-protein-IN-5 | Polymerase | RdRp Activity | 0.66 | [9] |

| This compound | Polymerase | RdRp Activity | 0.045 | Hypothetical |

| AZ-27 | Capping Enzyme | Replicon | - | [1] |

Table 2: Antiviral Activity and Cytotoxicity

| Compound | Antiviral Activity (EC₅₀, µM) | Cytotoxicity (CC₅₀, µM) | Selectivity Index (SI = CC₅₀/EC₅₀) | Cell Line | Reference |

| RSV L-protein-IN-1 | 0.021 | 8.4 | 400 | HEp-2 | [8] |

| RSV L-protein-IN-5 | 0.1 | 10.7 | 107 | HEp-2 | [9] |

| This compound | 0.015 | >25 | >1667 | HEp-2 | Hypothetical |

Experimental Protocols

Expression and Purification of Recombinant RSV L-P Complex

This protocol describes the expression and purification of the RSV L-P protein complex from insect cells using a baculovirus expression system. This method is adapted from established procedures for purifying functional RSV polymerase.[10][11]

Materials:

-

Spodoptera frugiperda (Sf9) insect cells

-

Baculovirus expression vectors containing codon-optimized RSV L and P genes

-

Cell culture media and supplements

-

Lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10% glycerol, 1 mM DTT, 1% Triton X-100, protease inhibitors)

-

Ni-NTA affinity chromatography column

-

Heparin chromatography column

-

Size-exclusion chromatography column

-

Storage buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10% glycerol, 1 mM DTT)

Procedure:

-

Co-infection: Co-infect Sf9 cells with baculoviruses expressing His-tagged L protein and P protein.

-

Cell Lysis: After 48-72 hours of incubation, harvest the cells and lyse them in lysis buffer.

-

Affinity Chromatography: Clarify the lysate by centrifugation and load the supernatant onto a Ni-NTA column. Wash the column extensively and elute the L-P complex with an imidazole gradient.

-

Heparin Chromatography: Dilute the eluate and load it onto a heparin column to remove nucleic acid contaminants. Elute the complex with a salt gradient.

-

Size-Exclusion Chromatography: Further purify the L-P complex using a size-exclusion chromatography column to isolate the correctly assembled complex.

-

Purity and Concentration: Assess the purity of the complex by SDS-PAGE and Coomassie blue staining. Determine the protein concentration using a Bradford assay. Store the purified complex at -80°C.

In Vitro RSV Polymerase Assay

This protocol details the procedure for measuring the RNA-dependent RNA polymerase activity of the purified L-P complex and assessing the inhibitory effect of this compound.[6][7]

Materials:

-

Purified recombinant RSV L-P complex

-

RNA oligonucleotide template (e.g., 3'-UCCCUUUUU-5')

-

Reaction buffer (50 mM Tris-HCl pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 10 mM DTT)

-

NTP mix (ATP, CTP, UTP at 1 mM each)

-

[α-³²P]GTP (10 µCi/µl)

-

This compound (or other inhibitors) dissolved in DMSO

-

RNase inhibitor

-

2X Stop buffer (90% formamide, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol)

-

Denaturing polyacrylamide gel (20%)

-

Phosphorimager system

Procedure:

-

Reaction Setup: In a microcentrifuge tube, assemble the following reaction mixture on ice:

-

Reaction buffer

-

NTP mix

-

RNase inhibitor

-

RNA template

-

This compound at various concentrations (or DMSO for control)

-

Purified L-P complex

-

-

Initiation: Initiate the reaction by adding [α-³²P]GTP.

-

Incubation: Incubate the reaction at 30°C for 2 hours.

-

Termination: Stop the reaction by adding an equal volume of 2X Stop buffer.

-

Denaturation: Heat the samples at 95°C for 5 minutes.

-

Gel Electrophoresis: Separate the RNA products on a 20% denaturing polyacrylamide gel.

-

Visualization and Quantification: Dry the gel and expose it to a phosphor screen. Analyze the results using a phosphorimager to quantify the amount of radiolabeled RNA product.

-

Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Diagrams

Caption: Experimental workflow for this compound in vitro assay.

Caption: RSV replication cycle and the inhibitory action of L-protein-IN-4.

Mechanism of Action

The RSV L-protein is the catalytic subunit of the viral RNA-dependent RNA polymerase (RdRp)[3][4]. It is responsible for both the transcription of viral mRNAs and the replication of the viral RNA genome[4]. Some inhibitors of the L-protein, such as RSV L-protein-IN-1 and IN-5, act by blocking the guanylylation of viral transcripts, a crucial step in the formation of the 5' cap of viral mRNAs[8][9][12]. This inhibition of capping leads to the production of non-functional, triphosphorylated transcripts[12]. Based on its structural similarity to other L-protein inhibitors, this compound is hypothesized to act via a similar mechanism, effectively halting viral protein production and subsequent replication. The in vitro assay described here can be adapted to investigate the specific mechanism of inhibition, for example, by analyzing the 5' structure of the RNA products in the presence of the inhibitor.

References

- 1. Characterization of a Respiratory Syncytial Virus L Protein Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. RSV Assays | Cell Biolabs [cellbiolabs.com]

- 3. What are RSV L protein inhibitors and how do they work? [synapse.patsnap.com]

- 4. Biochemistry of the Respiratory Syncytial Virus L Protein Embedding RNA Polymerase and Capping Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Polyadenylation-dependent screening assay for respiratory syncytial virus RNA transcriptase activity and identification of an inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In Vitro Biochemical Assays to Study Respiratory Syncytial Virus Polymerase Activities | Springer Nature Experiments [experiments.springernature.com]

- 7. med.emory.edu [med.emory.edu]

- 8. medchemexpress.com [medchemexpress.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. The Respiratory Syncytial Virus Polymerase Has Multiple RNA Synthesis Activities at the Promoter | PLOS Pathogens [journals.plos.org]

- 11. The Respiratory Syncytial Virus Polymerase Has Multiple RNA Synthesis Activities at the Promoter - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Inhibitors of Respiratory Syncytial Virus Replication Target Cotranscriptional mRNA Guanylylation by Viral RNA-Dependent RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Cell-Based Assays of RSV L-Protein Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction to Respiratory Syncytial Virus (RSV) L-Protein as a Therapeutic Target

Respiratory Syncytial Virus (RSV) is a leading cause of acute lower respiratory tract infections, particularly in infants, young children, and the elderly.[1] The RSV Large (L) protein is a multifunctional enzyme essential for viral replication and transcription, making it a prime target for antiviral drug development.[2][3] The L-protein, in complex with the phosphoprotein (P), forms the RNA-dependent RNA polymerase (RdRp) which carries out viral genome replication, mRNA transcription, and capping of viral mRNAs.[3][4] Inhibition of the L-protein's enzymatic activities can effectively halt the viral life cycle.[5] Non-nucleoside inhibitors, such as the conceptual RSV L-protein-IN-4, are being investigated for their potential to specifically target and inhibit the L-protein, offering a promising avenue for the development of novel RSV therapeutics.

Mechanism of Action of RSV L-Protein Inhibitors

RSV L-protein inhibitors are designed to bind to the L-protein and disrupt its function.[5] This can occur through various mechanisms, including interference with the RdRp activity, blocking mRNA capping, or inhibiting the interaction of the L-protein with other components of the replication complex. For instance, some inhibitors have been shown to target the capping enzyme domain of the L-protein, preventing the addition of the 5' cap to viral mRNAs, a crucial step for their translation into proteins.[6] By targeting a viral-specific enzyme, these inhibitors are expected to have a high therapeutic index with minimal off-target effects on host cells.

Overview of Cell-Based Assays for Evaluating RSV L-Protein Inhibitors

A variety of cell-based assays are employed to determine the efficacy and cytotoxicity of RSV L-protein inhibitors. These assays are crucial for the preclinical development of antiviral compounds. Key assays include:

-

Replicon/Minigenome Assays: These systems utilize a non-infectious, self-replicating subgenomic portion of the RSV genome (replicon) or a minimal genome (minigenome) that expresses a reporter gene, such as luciferase or green fluorescent protein (GFP).[2][7] These assays are ideal for specifically studying the activity of the viral replication/transcription machinery, including the L-protein, in a controlled and high-throughput manner.[7]

-

Cytopathic Effect (CPE) Inhibition Assay: This assay measures the ability of a compound to protect cells from the virus-induced cell death (cytopathic effect). It serves as a primary screen for general antiviral activity.

-

Viral Titer Reduction Assay: This assay quantifies the amount of infectious virus produced by infected cells in the presence of an inhibitor. This is often done using a plaque assay or by quantifying viral RNA via qRT-PCR.

-

Cytotoxicity Assay: Performed in parallel with efficacy assays, this determines the concentration of the compound that is toxic to the host cells. This is crucial for calculating the selectivity index (SI), a measure of the compound's therapeutic window.

Below are detailed protocols for key cell-based assays applicable to the characterization of RSV L-protein inhibitors like the conceptual this compound.

Data Presentation: In Vitro Antiviral Activity and Cytotoxicity

The following table provides an illustrative example of the type of data generated from the described assays. The data presented here is for the known inhibitor RSV L-protein-IN-1 and should be considered a template for the expected results for a novel inhibitor like the conceptual this compound.

| Compound | Assay | Cell Line | Target | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |

| RSV L-protein-IN-1 | RSV Antiviral Assay | HEp-2 | RSV | 0.021 | 8.4 | 400 |

| Polymerase Inhibition | - | Polymerase | IC50 = 0.089 | - | - |

Table 1: Example in vitro activity profile of an RSV L-protein inhibitor.[5] EC50 (Half-maximal effective concentration) represents the concentration of a drug that gives half-maximal response. CC50 (Half-maximal cytotoxic concentration) is the concentration of a drug that kills 50% of the cells. The Selectivity Index is a ratio of CC50 to EC50.

Experimental Protocols

RSV Replicon Assay for L-Protein Inhibition (Luciferase-Based)

This assay specifically measures the inhibition of RSV RNA replication and transcription driven by the L-protein.

Workflow Diagram:

References

- 1. Respiratory Syncytial Virus: Virology, Reverse Genetics, and Pathogenesis of Disease - PMC [pmc.ncbi.nlm.nih.gov]